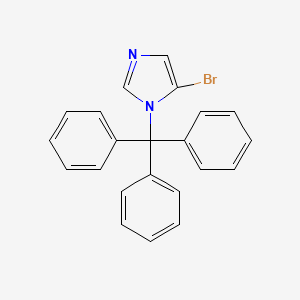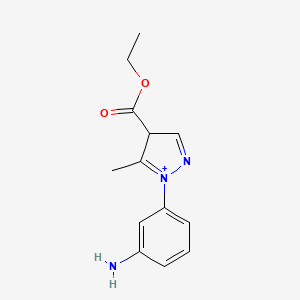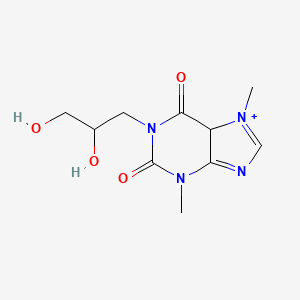![molecular formula C17H14N2O3 B12343764 Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 593287-05-9](/img/structure/B12343764.png)
Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate is a chemical compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
The synthesis of Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of p-tolyl hydrazine with methyl 2-carboxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Analyse Chemischer Reaktionen
Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, the compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate can be compared with other oxadiazole derivatives, such as:
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: Similar structure but with a phenyl group instead of a p-tolyl group.
Methyl 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoate: Contains a methoxy group on the phenyl ring, which can affect its biological activity and chemical reactivity.
The uniqueness of Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
593287-05-9 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C17H14N2O3/c1-11-7-9-12(10-8-11)15-18-19-16(22-15)13-5-3-4-6-14(13)17(20)21-2/h3-10H,1-2H3 |
InChI-Schlüssel |
WZMGMYQITITUJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)








![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
